BenchChemオンラインストアへようこそ!

2-Chloro-6-methoxy-4-methylquinolin-8-amine

Monoamine oxidase B inhibition 8-aminoquinoline metabolism antiparasitic selectivity

2-Chloro-6-methoxy-4-methylquinolin-8-amine (CAS 74509-63-0) is a 2-chloro-substituted 8-aminoquinoline derivative within the privileged 8-aminoquinoline pharmacophore class, which has historically yielded clinically used antimalarials including primaquine and tafenoquine. The compound features a chlorine atom at the C-2 position, a methoxy group at C-6, a methyl group at C-4, and a primary amine at C-8 on the quinoline ring, giving it a molecular formula of C₁₁H₁₁ClN₂O and a molecular weight of 222.67 g/mol.

Molecular Formula C11H11ClN2O
Molecular Weight 222.67 g/mol
CAS No. 74509-63-0
Cat. No. B3282075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-methoxy-4-methylquinolin-8-amine
CAS74509-63-0
Molecular FormulaC11H11ClN2O
Molecular Weight222.67 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=C(C=C2N)OC)Cl
InChIInChI=1S/C11H11ClN2O/c1-6-3-10(12)14-11-8(6)4-7(15-2)5-9(11)13/h3-5H,13H2,1-2H3
InChIKeyNUPWSTGZQGHEPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-methoxy-4-methylquinolin-8-amine (CAS 74509-63-0): A Key 8-Aminoquinoline Scaffold for Antimalarial and Antileishmanial Drug Discovery


2-Chloro-6-methoxy-4-methylquinolin-8-amine (CAS 74509-63-0) is a 2-chloro-substituted 8-aminoquinoline derivative within the privileged 8-aminoquinoline pharmacophore class, which has historically yielded clinically used antimalarials including primaquine and tafenoquine [1]. The compound features a chlorine atom at the C-2 position, a methoxy group at C-6, a methyl group at C-4, and a primary amine at C-8 on the quinoline ring, giving it a molecular formula of C₁₁H₁₁ClN₂O and a molecular weight of 222.67 g/mol . This substitution pattern distinguishes it from the des-chloro parent compound (6-methoxy-4-methylquinolin-8-amine, CAS 57514-21-3) and from 2-alkyl-substituted analogs such as 2-tert-butylprimaquine, and positions it as a versatile synthetic intermediate for constructing more complex 8-aminoquinoline-based antiparasitic agents .

Why 2-Chloro-6-methoxy-4-methylquinolin-8-amine Cannot Be Replaced by Generic 8-Aminoquinoline Analogs


Within the 8-aminoquinoline class, small changes in the C-2 substituent profoundly alter both biological activity and metabolic handling. The C-2 position directly modulates the electronic properties of the quinoline ring and steric environment around the 8-amino group, which affects heme binding, MAO-mediated metabolism, and ultimately both antiparasitic potency and hemolytic toxicity [1]. The 2-chloro substituent in 2-Chloro-6-methoxy-4-methylquinolin-8-amine provides a chemically reactive handle for further nucleophilic displacement reactions—a capability absent in 2-alkyl (e.g., 2-tert-butyl) or 2-unsubstituted analogs—making it uniquely suited as a synthetic intermediate for late-stage diversification in medicinal chemistry programs [2]. Substituting this compound with the des-chloro parent (6-methoxy-4-methylquinolin-8-amine) would eliminate the C-2 functionalization point and alter the scaffold's MAO-B inhibition profile, as evidenced by the differential IC₅₀ values observed between 2-substituted and 2-unsubstituted 8-aminoquinolines [3].

Quantitative Differentiation Evidence for 2-Chloro-6-methoxy-4-methylquinolin-8-amine: Head-to-Head and Cross-Study Comparisons


MAO-B Inhibition: 2-Chloro Derivative vs. 2-Unsubstituted 8-Aminoquinoline Scaffold

2-Chloro-6-methoxy-4-methylquinolin-8-amine inhibits rat brain mitochondrial MAO-B with an IC₅₀ of 209 nM [1]. While direct head-to-head data for the 2-unsubstituted analog (6-methoxy-4-methylquinolin-8-amine) under identical assay conditions is not available in the public domain, cross-study analysis reveals that the 8-aminoquinoline scaffold without a C-2 substituent typically exhibits substantially weaker MAO-B engagement, with primaquine (the 8-amino-4-methylquinoline clinical reference standard lacking a 2-chloro group) showing MAO-B IC₅₀ values in the low micromolar range (reported IC₅₀ = 1.5–5 µM depending on assay format) [2]. This represents an approximately 7- to 24-fold difference in MAO-B inhibitory potency favoring the 2-chloro derivative, a property relevant to both metabolic stability profiling and off-target MAO-mediated toxicity assessment in 8-aminoquinoline drug development programs.

Monoamine oxidase B inhibition 8-aminoquinoline metabolism antiparasitic selectivity

Antileishmanial Activity of the Parent 6-Methoxy-4-methyl-8-aminoquinoline Scaffold: Scaffold Potency Context

The parent scaffold of the target compound—8-amino-6-methoxy-4-methylquinoline—has demonstrated exceptional in vivo antileishmanial potency, being approximately 475 times as active as the standard drug meglumine antimoniate (Glucantime) against Leishmania donovani in the golden hamster model [1]. This scaffold-level potency establishes the 6-methoxy-4-methyl-8-aminoquinoline core as a validated privileged structure for antileishmanial drug discovery. 2-Chloro-6-methoxy-4-methylquinolin-8-amine retains this core while incorporating the 2-chloro substituent, which provides a synthetic handle absent in the parent compound, enabling modular diversification to further optimize antileishmanial activity and pharmacokinetic properties [2]. The 2-chloro derivative thus occupies a strategic position as a late-stage intermediate for generating focused libraries of 2-substituted 8-aminoquinoline antileishmanial candidates.

Visceral leishmaniasis 8-aminoquinoline in vivo efficacy

Synthetic Utility: 2-Chloro vs. 2-tert-Butyl Substituent as a Diversification Handle

The 2-chloro substituent in 2-Chloro-6-methoxy-4-methylquinolin-8-amine enables nucleophilic aromatic substitution (SNAr) reactions that are not possible with the 2-tert-butyl analog (2-tert-butylprimaquine, the most potent blood-schizontocidal 8-aminoquinoline reported to date [1]). This chemical reactivity difference has been exploited in published medicinal chemistry programs: the 1989 LaMontagne et al. study specifically prepared a series of 2-substituted analogs via displacement of the 2-chloro group with various nucleophiles to generate candidate antimalarials with both suppressive and prophylactic activity against P. berghei in mice and P. cynomolgi in rhesus monkeys [2]. In contrast, the 2-tert-butyl group is metabolically stable but chemically inert, precluding further C-2 derivatization. The 2-chloro compound thus provides a divergent synthesis node, enabling systematic exploration of C-2 SAR using a common late-stage intermediate—a strategic advantage in lead optimization campaigns where multiple 2-substituted analogs must be prepared in parallel.

Medicinal chemistry 8-aminoquinoline nucleophilic aromatic substitution

Commercial Purity and Availability: Batch Consistency vs. Competing 8-Aminoquinoline Intermediates

2-Chloro-6-methoxy-4-methylquinolin-8-amine is available from multiple established chemical suppliers at certified purity levels of 95–98%, with commercial pricing and lead times that support routine procurement for medicinal chemistry campaigns . In contrast, the synthetically analogous but pharmacologically more advanced 2-tert-butylprimaquine is not widely stocked as a research chemical and typically requires custom synthesis with extended lead times and higher cost, as it is primarily handled as a development candidate rather than a building block . Furthermore, the des-chloro parent compound (6-methoxy-4-methylquinolin-8-amine, CAS 57514-21-3) is available but lacks the C-2 functional handle necessary for the diversification strategies described in Evidence Item 3, limiting its utility in SAR-driven programs. The 2-chloro derivative thus offers the optimal balance of commercial accessibility, synthetic versatility, and scaffold relevance for 8-aminoquinoline lead optimization.

Chemical procurement 8-aminoquinoline intermediate QC specification

Optimal Deployment Scenarios for 2-Chloro-6-methoxy-4-methylquinolin-8-amine in Drug Discovery and Chemical Biology


Parallel Synthesis of 2-Substituted 8-Aminoquinoline Libraries for Antimalarial Lead Optimization

Medicinal chemistry teams pursuing blood-schizontocidal antimalarial agents can employ 2-Chloro-6-methoxy-4-methylquinolin-8-amine as a common late-stage intermediate for SNAr-based diversification at the C-2 position . This approach directly mirrors the synthetic strategy validated by LaMontagne et al. (1989), where 2-substituted analogs of a potent 8-aminoquinoline were prepared via displacement of the 2-chloro group and evaluated for both suppressive and prophylactic antimalarial activity in murine and primate models [2]. The compound's 209 nM MAO-B IC₅₀ further supports its use in programs where metabolic stability and MetHb toxicity potential are being profiled alongside antiparasitic potency [3].

Antileishmanial Drug Discovery Leveraging the 6-Methoxy-4-methyl-8-aminoquinoline Pharmacophore

The 6-methoxy-4-methyl-8-aminoquinoline core has demonstrated remarkable in vivo potency against visceral leishmaniasis, with the parent scaffold exhibiting ~475-fold activity enhancement over meglumine antimoniate in the golden hamster model . 2-Chloro-6-methoxy-4-methylquinolin-8-amine provides this validated pharmacophore with a reactive C-2 handle, enabling synthesis of focused 2-substituted analog libraries to optimize antileishmanial activity, oral bioavailability, and safety relative to the clinical candidate sitamaquine [2]. This application is supported by published studies demonstrating that 2-alkyl substituted 8-aminoquinolines (e.g., 2-ethyl analog 8a) retain significant antileishmanial activity [3].

Chemical Biology Probe Development Targeting MAO-B in 8-Aminoquinoline Metabolism Studies

The compound's MAO-B inhibitory activity (IC₅₀ = 209 nM in rat brain mitochondrial homogenate) makes it a useful tool compound for investigating the role of MAO-B in 8-aminoquinoline metabolism and toxicity . Unlike primaquine, which requires oxidative N-dealkylation for MAO substrate recognition, the 2-chloro derivative may serve as a direct MAO-B ligand for structure-activity relationship studies aimed at decoupling antiparasitic efficacy from MAO-mediated hemolytic toxicity—a key objective in next-generation 8-aminoquinoline development [2].

Synthesis of Deuterated Internal Standards (Tafenoquine-d3) for Bioanalytical Method Development

2-Chloro-6-methoxy-4-methylquinoline (the des-amino analog, CAS 6340-55-2) is documented as an intermediate in the synthesis of Tafenoquine-d3 Succinate, a deuterated internal standard for LC-MS/MS quantification of tafenoquine in pharmacokinetic studies . The 8-amino derivative (2-Chloro-6-methoxy-4-methylquinolin-8-amine) provides a more advanced intermediate that can be elaborated to labeled 8-aminoquinoline standards with the 8-amino group already in place, potentially streamlining the synthesis of isotopically labeled analytical reference materials for multiple 8-aminoquinoline drug candidates, including tafenoquine, primaquine, and developmental analogs [2].

Quote Request

Request a Quote for 2-Chloro-6-methoxy-4-methylquinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.